molecular formula C15H14FNO B15198063 N-(2-Fluorobenzyl)-3-methylbenzamide CAS No. 712301-17-2

N-(2-Fluorobenzyl)-3-methylbenzamide

Cat. No.: B15198063
CAS No.: 712301-17-2
M. Wt: 243.28 g/mol
InChI Key: MDGWMZQKYSOJDC-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-fluorobenzyl group attached to the nitrogen atom and a methyl group at the third position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-3-methylbenzamide typically involves the reaction of 2-fluorobenzylamine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or other nucleophilic reagents in suitable solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorobenzyl)-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the benzamide core provides structural stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)-2-methylbenzamide
  • N-(2-Fluorobenzyl)-4-methylbenzamide
  • N-(2-Fluorobenzyl)-3-chlorobenzamide

Uniqueness

N-(2-Fluorobenzyl)-3-methylbenzamide is unique due to the specific positioning of the methyl group at the third position of the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom on the benzyl group also imparts distinct electronic properties, making it a valuable compound for various research applications.

Properties

CAS No.

712301-17-2

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C15H14FNO/c1-11-5-4-7-12(9-11)15(18)17-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

MDGWMZQKYSOJDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2F

Origin of Product

United States

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